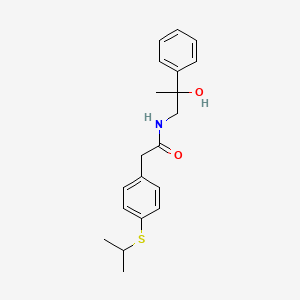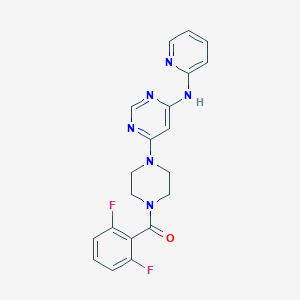
1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The compound is not directly mentioned in the provided papers, but the papers discuss related pyrazole derivatives, which can provide insights into the chemical behavior and properties of similar compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of novel oxadiazole derivatives from benzofuran carboxylic acid and ethyl pyrazole carboxylate is described, which involves the formation of the pyrazole moiety as a key step . Similarly, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves a series of syntheses to produce new pyrazole derivatives, indicating the versatility of the pyrazole core in organic synthesis . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the crystal structure of pyrazole derivatives. For example, the crystal structure of a chloro-substituted pyrazole carbaldehyde was determined, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This information is valuable as it provides insights into the molecular geometry and potential reactivity of the compound's functional groups.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical transformations. The synthesis and transformations of a methylfurazan-substituted pyrazole carboxylic acid demonstrate the reactivity of the pyrazole ring, which can be nitrated and used in further reactions such as the Hofmann rearrangement . These reactions highlight the reactivity of the pyrazole moiety and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. Photophysical studies of a bromophenyl-substituted pyrazole carbaldehyde showed variations in extinction coefficients and quantum yield depending on the solvent used, indicating solvatochromic behavior . Similarly, the absorption and fluorescence of oxadiazole derivatives were found to be dependent on the substituents on the pyrazole and benzene moieties . These studies suggest that the physical and chemical properties of "1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde" would also be influenced by its specific substituents and solvent environment.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Organic Chemistry : This compound has been used in various syntheses, demonstrating its utility as an intermediate in organic chemistry. For instance, Hangarge and Shingare (2003) used it in the environmentally benign synthesis of pyrazolone derivatives in ionic liquids, highlighting its potential for green chemistry applications (Hangarge & Shingare, 2003). Similarly, Xu and Shi (2011) synthesized a variant of this compound and analyzed its crystal structure, contributing to the understanding of its structural properties (Xu & Shi, 2011).
Antimicrobial Applications : Bhat et al. (2016) synthesized a series of derivatives of this compound and evaluated them for antimicrobial and antioxidant activities. Some of these compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016). Hamed et al. (2020) also synthesized derivatives and evaluated their antimicrobial activity against various bacteria and fungi, demonstrating their potential in this field (Hamed et al., 2020).
Agricultural and Plant Growth Applications : Hassan et al. (2020) synthesized novel quinolinyl chalcones using a derivative of this compound and assessed their effects on the growth of certain plants, highlighting its potential use in agriculture (Hassan et al., 2020).
Material Science and Dye Synthesis : In material science, Lanke and Sekar (2016) synthesized pyrazole-based dyes from a derivative, exploring their properties for potential applications in dyeing and pigments (Lanke & Sekar, 2016). Bagdatli and Ocal (2012) also synthesized azo and bisazo dyes derived from pyrazolone, adding to the range of synthetic dyes available for various applications (Bagdatli & Ocal, 2012).
Propiedades
IUPAC Name |
1-methyl-3-(5-methylfuran-2-yl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-9(14-7)10-8(6-13)5-12(2)11-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBLMNLNYNTAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)
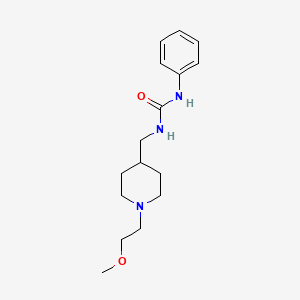
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2508720.png)
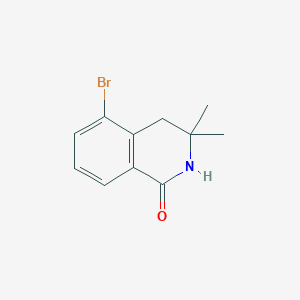
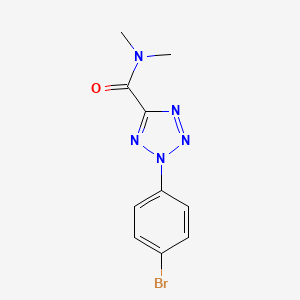
![tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2508725.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2508728.png)
![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2508729.png)

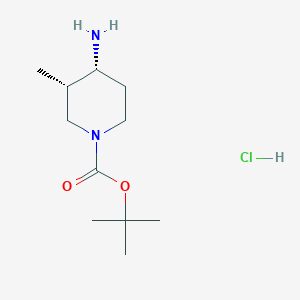
![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)
